

Synthesis of ethylenediamine diacetate from ethylenediamine and acetic acid.

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Compound of Interest

Compound Name: *Ethylenediamine diacetate*

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An In-depth Technical Guide to the Synthesis of Ethylenediamine Diacetate

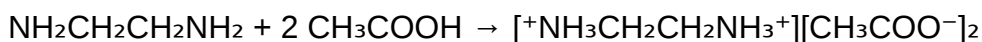
Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of **ethylenediamine diacetate** (EDDA) from ethylenediamine and acetic acid. It is designed to be a core resource, offering detailed experimental protocols, structured quantitative data, and visual representations of the synthesis process to aid in both practical laboratory work and theoretical understanding.

Core Synthesis and Reaction Mechanism

The synthesis of **ethylenediamine diacetate** is fundamentally an acid-base neutralization reaction. Ethylenediamine, a bidentate organic base, reacts with two equivalents of acetic acid. Each of the two primary amine groups on the ethylenediamine molecule is protonated by a molecule of acetic acid, resulting in the formation of a diammonium dicarboxylate salt.

Reaction Scheme:



This reaction is typically performed in a non-polar solvent like diethyl ether, which facilitates the precipitation of the ionic salt product, driving the reaction to completion.

Experimental Protocols

The following section details a well-established laboratory procedure for the synthesis of **ethylenediamine diacetate**, adapted from verified sources.[\[1\]](#)[\[2\]](#)

Materials and Equipment

- Reactants:
 - Dry Ethylenediamine
 - Glacial Acetic Acid
- Solvents:
 - Dry Diethyl Ether
 - Methanol (for recrystallization)
- Apparatus:
 - 250 mL Round-bottom flask
 - Magnetic stirrer and stir bar
 - Pressure-equalizing addition funnel with a calcium sulfate drying tube
 - Ice-water bath
 - Büchner funnel and filtration flask
 - Vacuum desiccator

Synthesis Procedure

- A 250-mL round-bottomed flask is charged with dry ethylenediamine (12.0 g, 0.20 mol) and 100 mL of dry diethyl ether.[\[1\]](#)[\[2\]](#)

- A solution of glacial acetic acid (24.0 g, 0.40 mol) dissolved in 20 mL of dry diethyl ether is placed in the addition funnel.[1][2]
- The flask is placed in an ice bath, and the acetic acid solution is added dropwise to the stirred ethylenediamine solution at a rate that prevents the ether from boiling.[2]
- Following the complete addition of the acetic acid solution, the reaction mixture is allowed to crystallize. This can be achieved by leaving the mixture at 4°C for 14 hours or allowing it to stand overnight.[1][2]
- The crystalline product is collected by suction filtration and the crystals are washed with diethyl ether.[1][2]

Purification

- The crude **ethylenediamine diacetate** is purified by recrystallization from approximately 50 mL of methanol.[2]
- The purified product, which appears as colorless needles, is then dried in a vacuum desiccator.[2]

Data Presentation

The quantitative data pertaining to the synthesis and characterization of **ethylenediamine diacetate** are summarized in the tables below.

Table 1: Physicochemical Properties of Reactants and Product

Compound	Molecular Formula	Molar Mass (g/mol)	CAS Number
Ethylenediamine	C ₂ H ₈ N ₂	60.10	107-15-3
Acetic Acid	C ₂ H ₄ O ₂	60.05	64-19-7
Ethylenediamine Diacetate	C ₆ H ₁₆ N ₂ O ₄	180.20	38734-69-9

Table 2: Summary of Experimental Conditions and Yield

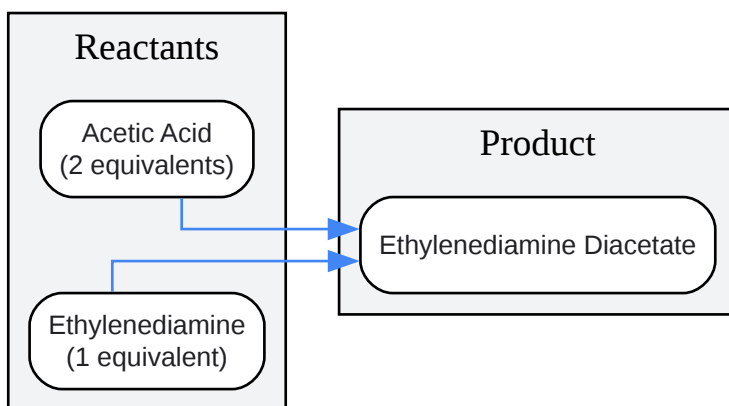
Parameter	Value	Reference(s)
Molar Ratio (Ethylenediamine:Acetic Acid)	1:2	[1][2]
Reaction Solvent	Dry Diethyl Ether	[1][2]
Reaction Temperature	Cooled in an ice bath, then 4°C	[1][2]
Reaction Duration	14 hours or overnight	[1][2]
Purification Method	Recrystallization from Methanol	[2]
Product Appearance	Colorless needles	[2]
Melting Point	114 °C	[2]
Yield	75-83%	[2]

Table 3: Spectroscopic Characterization Data for **Ethylenediamine Diacetate**[2]

Spectroscopic Technique	Wavenumber (cm ⁻¹) / Chemical Shift (δ, ppm)	Assignment
IR (KBr)	3500–2000	N-H stretch
2180	NH ₃ ⁺	
1650	C=O	
1600–1400	COO ⁻	
¹ H-NMR (CDCl ₃)	1.90 (s, 6H)	CH ₃
3.20 (s, 4H)	CH ₂	
5.75 (s, 6H)	NH ₃ ⁺	

Mandatory Visualizations

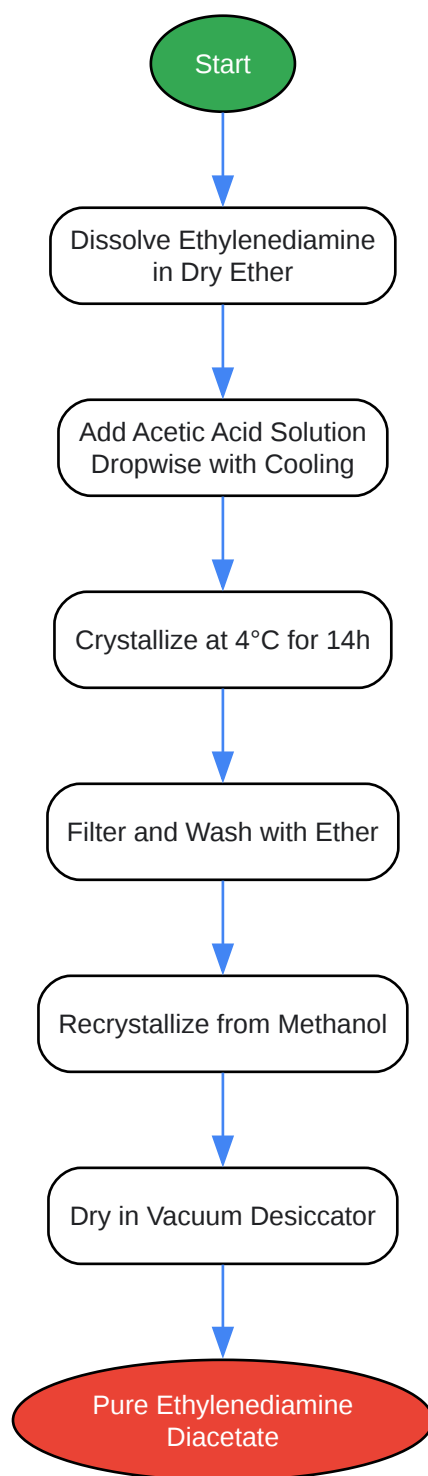
Reaction Pathway Diagram



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Caption: Synthesis of **Ethylenediamine Diacetate** from Reactants.

Experimental Workflow Diagram



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Caption: Workflow for the Synthesis and Purification of EDDA.

Industrial Scale and Further Considerations

For industrial-scale production, while the fundamental chemistry remains the same, the process is optimized for efficiency and safety. This may involve using continuous flow reactors for better heat management of the exothermic reaction and employing alternative purification methods like distillation to handle larger volumes.[3] Temperature control is a critical parameter at scale to prevent side reactions and ensure product purity.[3] The choice of solvent may also differ based on cost, safety, and environmental considerations.

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References

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- 2. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]
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